molecular formula C₁₃H₁₉N₂O₃ B014041 N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide CAS No. 15178-63-9

N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide

Cat. No. B014041
CAS RN: 15178-63-9
M. Wt: 251.3 g/mol
InChI Key: CMNDHIFMYRPBGH-UHFFFAOYSA-N
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Description

“N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide” (also known as TTFA) is a reactive molecule that belongs to the class of maleimides . It has been shown to be stable in physiological levels and is not toxic at low concentrations . TTFA binds to serine protease enzymes and inhibits their activity .


Synthesis Analysis

The synthesis of a similar compound, N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA), has been reported . The starting material 1,6-hexanediamine (HMDA) mixes with 2,2,6,6-tetramethyl-4-piperidinone (TAA), reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C catalyst to provide DTMPA . The reaction rate in the flow system has been significantly improved (from 2 hours in batch to 12 minutes in flow) because of enhanced mass transfer .


Molecular Structure Analysis

The molecular formula of TTFA is C13H19N2O3 . The molecular weight is 251.3 g/mol . The structure of TTFA includes a piperidine ring with four methyl groups and an oxyl group attached to it .


Chemical Reactions Analysis

TTFA is a reactive molecule that can bind to serine protease enzymes and inhibit their activity . This inhibition can be used as a model for the inhibition of other enzymes .


Physical And Chemical Properties Analysis

TTFA has a molecular weight of 251.3 g/mol . It is stable in physiological levels and is not toxic at low concentrations .

Future Directions

The synthesis of TTFA and similar compounds could be improved by using continuous-flow processes . This could lead to more efficient production of these compounds and their potential use in various applications .

properties

InChI

InChI=1S/C13H19N2O3/c1-12(2)7-9(8-13(3,4)15(12)18)14-10(16)5-6-11(14)17/h5-6,9H,7-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNDHIFMYRPBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)N2C(=O)C=CC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934344
Record name [4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide

CAS RN

15178-63-9
Record name 4-Maleimido-2,2,6,6-tetramethylpiperidinooxyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015178639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Maleimido-TEMPO
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide
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N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide
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N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide

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